molecular formula C18H27N3O2S B5712764 ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

Cat. No.: B5712764
M. Wt: 349.5 g/mol
InChI Key: LRHPAGMQARBDLN-UHFFFAOYSA-N
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Description

ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C18H27N3O2S It is known for its unique structure, which includes a piperidine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with ethyl 4-aminobenzoate in the presence of a carbothioylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and benzoate ester are crucial for its binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 4-[(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)AMINO]CARBOTHIOYL]AMINO]BENZOATE
  • **ETHYL 4-[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL]AMINO]BENZOATE

Uniqueness

ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its specific substitution pattern on the piperidine ring and the presence of a benzoate ester. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(4-methylpiperidin-1-yl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-3-23-17(22)15-4-6-16(7-5-15)20-18(24)19-10-13-21-11-8-14(2)9-12-21/h4-7,14H,3,8-13H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPAGMQARBDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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